2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1h-inden-1-one (BCI) is a synthetic organic compound that has gained significant attention in scientific research due to its ability to inhibit dual-specificity phosphatases (DUSPs), particularly DUSP1 and DUSP6. [, , ] DUSPs are a family of enzymes that play crucial roles in regulating intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways. [] By inhibiting DUSPs, BCI modulates MAPK signaling, which influences various cellular processes such as cell proliferation, differentiation, apoptosis, and inflammation. [, ] As a research tool, BCI allows scientists to investigate the roles of DUSPs and MAPK pathways in various biological systems and disease models.
BCI primarily acts as an allosteric inhibitor of DUSP1 and DUSP6. [, , ] It binds to these phosphatases at a site distinct from the catalytic site, thereby altering their conformation and hindering their ability to dephosphorylate MAPKs. [] This inhibition leads to sustained activation of MAPKs like ERK, JNK, and p38, ultimately affecting downstream signaling cascades and cellular responses. [, , , ] The specific downstream effects of BCI vary depending on the cell type and context. For instance, BCI can enhance ERK signaling and promote cell proliferation in some cell types while inducing apoptosis through JNK activation in others. [, ]
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7